(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone

Description

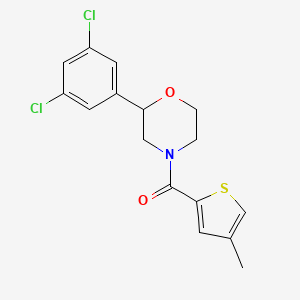

The compound "(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone" features a morpholine ring substituted with a 3,5-dichlorophenyl group at the 2-position and a 4-methylthiophen-2-yl carbonyl group. This structure combines halogenated aromatic moieties with a heterocyclic morpholine core, which is common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2S/c1-10-4-15(22-9-10)16(20)19-2-3-21-14(8-19)11-5-12(17)7-13(18)6-11/h4-7,9,14H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWVKGZFRPNQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone typically involves the reaction of 3,5-dichloroaniline with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 4-methylthiophen-2-ylmethanone under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: The target’s 4-methylthiophene group distinguishes it from analogs with phenyl () or benzophenone () groups. Thiophene’s aromaticity and smaller size may enhance π-stacking or reduce steric hindrance compared to bulkier substituents .

- Synthetic Complexity: Morpholino methanones are typically synthesized via nucleophilic substitution or coupling reactions. The target’s dichlorophenyl and thiophenyl groups may require specialized catalysts or protecting groups, similar to methods in and .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data and Solubility

Insights :

Discussion :

- Morpholino groups in pharmaceuticals () often enhance solubility and bioavailability, but the target’s thiophene may alter metabolic pathways compared to methoxy/ethoxy analogs .

Q & A

Basic: What synthetic strategies are recommended for preparing (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling the morpholino-dichlorophenyl fragment with the methylthiophene carbonyl group. Key steps include:

- Nucleophilic substitution : Reacting 3,5-dichlorophenylamine with morpholine derivatives under reflux conditions in solvents like dichloromethane or ethanol, often with palladium or copper catalysts to enhance coupling efficiency .

- Carbonyl activation : Using coupling reagents (e.g., EDC/HOBt) to link the morpholino intermediate to the 4-methylthiophen-2-yl moiety. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DMF/ethanol mixtures) to isolate the product. Yield optimization requires iterative adjustments of solvent ratios and catalyst loadings .

Basic: How can structural identity and purity be confirmed for this compound?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenyl, δ 2.5 ppm for methylthiophene) and carbonyl signals (~170 ppm in ¹³C NMR) .

- IR spectroscopy : Confirm C=O stretching (~1650 cm⁻¹) and morpholine C-N vibrations (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and S atoms .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: What crystallographic methods are suitable for determining the solid-state conformation of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DMSO/water mixtures). Use SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and torsional strain between the dichlorophenyl and morpholino groups .

- Powder XRD : Compare experimental patterns with SC-XRD-derived simulations to detect polymorphic variations .

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Dock the compound into target protein structures (e.g., kinases, GPCRs) using the dichlorophenyl group as a hydrophobic anchor. Score binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions) .

- QSAR modeling : Train models with descriptors like ClogP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict ADMET properties .

- MD simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of key interactions (e.g., morpholine oxygen with catalytic lysine residues) .

Advanced: How should researchers address contradictions in reported synthetic yields or reactivity data?

Methodological Answer:

- Reaction condition audits : Compare solvent polarity (e.g., DMF vs. THF), catalyst turnover (Pd vs. Cu), and temperature gradients across studies. For example, higher Pd concentrations (5 mol%) may improve coupling yields but increase byproduct formation .

- Batch-to-batch analysis : Use DOE (Design of Experiments) to isolate variables (e.g., stirring rate, moisture levels) affecting reproducibility .

- Controlled replication : Repeat literature protocols with strict adherence to reported conditions, then systematically modify one parameter (e.g., solvent) to identify critical factors .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

- Enzyme inhibition : Test against target enzymes (e.g., COX-2, PDE4) at 1–100 µM concentrations. Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) .

- Cellular viability (MTT assay) : Screen cytotoxicity in HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

- Membrane permeability (PAMPA) : Assess passive diffusion (Pe > 1.0 × 10⁻⁶ cm/s indicates blood-brain barrier penetration potential) .

Advanced: How can researchers analyze regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Isotopic labeling : Introduce ¹³C at the morpholino carbonyl to track reaction pathways via NMR .

- DFT calculations (Gaussian) : Compute Fukui indices to identify electrophilic/nucleophilic sites. The methylthiophene sulfur and dichlorophenyl para positions are often reactive hotspots .

- LC-MS/MS fragmentation : Monitor derivatization products (e.g., bromination at C3 of thiophene) using collision-induced dissociation patterns .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.